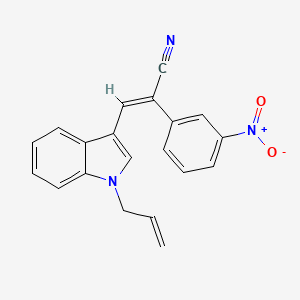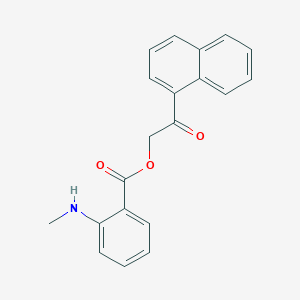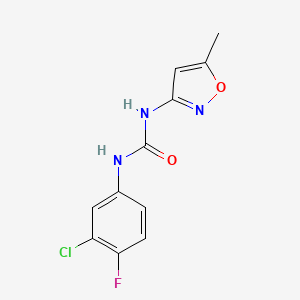![molecular formula C15H20FNO B5728649 N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5728649.png)
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide, also known as Rotigotine, is a chemical compound used in scientific research for its potential therapeutic effects on various neurological disorders.
Wirkmechanismus
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide binds to dopamine receptors in the brain, specifically D2, D3, and D4 receptors. This binding activates the receptors, leading to increased dopamine release and subsequent activation of downstream signaling pathways. The activation of dopamine receptors in the brain leads to improved motor control, decreased symptoms of Parkinson's disease, and improved mood in patients with depression.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide has been shown to increase dopamine release in the brain, leading to improved motor control and decreased symptoms of Parkinson's disease. It has also been shown to improve mood in patients with depression by increasing dopamine levels in the brain. Additionally, it has been shown to improve sleep quality in patients with restless legs syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide is a potent dopamine receptor agonist, making it a valuable tool for studying the role of dopamine in various neurological disorders. However, its use in lab experiments is limited by its potential side effects, such as nausea, vomiting, and dizziness. Additionally, its high potency makes it difficult to determine the appropriate dosage for lab experiments.
Zukünftige Richtungen
Future research on N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide could focus on its potential therapeutic effects on other neurological disorders, such as schizophrenia and addiction. Additionally, research could focus on developing new derivatives of N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide with improved potency and decreased side effects. Finally, further studies could investigate the long-term effects of N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide on dopamine receptor function and brain physiology.
Synthesemethoden
The synthesis of N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide involves the reaction of 4-fluorophenethylamine with cyclohexanecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified through column chromatography or recrystallization to obtain pure N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic effects on various neurological disorders such as Parkinson's disease, restless legs syndrome, and depression. It acts as a dopamine receptor agonist, which means it activates dopamine receptors in the brain, leading to increased dopamine levels. Dopamine is a neurotransmitter that plays a crucial role in motor control, motivation, and reward.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTHBOOVDZVJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)

![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)




![1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5728675.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5728682.png)